n-Salicyloyl-2-aminopropan-1-ol
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Overview
Description
n-Salicyloyl-2-aminopropan-1-ol: is a natural product isolated from the culture filtrate of the bacterium Streptomyces hygroscopicus . It belongs to the class of salicylamides and has the molecular formula C10H13NO3 . This compound has shown significant antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Salicyloyl-2-aminopropan-1-ol can be synthesized through the reaction of salicylic acid with 2-aminopropan-1-ol under appropriate conditions . The reaction typically involves the formation of an amide bond between the carboxyl group of salicylic acid and the amino group of 2-aminopropan-1-ol. The reaction conditions may include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve the fermentation of Streptomyces hygroscopicus followed by extraction and purification of the compound from the culture filtrate . The extraction process typically involves the use of organic solvents such as ethyl acetate to isolate the compound from the culture medium .
Chemical Reactions Analysis
Types of Reactions: n-Salicyloyl-2-aminopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
n-Salicyloyl-2-aminopropan-1-ol has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its antibacterial properties and potential use as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic applications due to its antibacterial activity.
Industry: Used in the development of new antimicrobial agents and other chemical products.
Mechanism of Action
The mechanism of action of n-Salicyloyl-2-aminopropan-1-ol involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth . The compound may also interfere with essential bacterial enzymes and metabolic pathways, contributing to its antibacterial effects .
Comparison with Similar Compounds
n-Salicyloyl-2-aminopropan-1,3-diol: Another amide isolated from Streptomyces hygroscopicus with similar antibacterial properties.
1-acetyl-n-Salicyloyl-2-aminopropan-3-ol: A related compound with a similar structure and antibacterial activity.
Uniqueness: n-Salicyloyl-2-aminopropan-1-ol is unique due to its specific structure and the presence of both hydroxyl and amide functional groups, which contribute to its distinct chemical reactivity and biological activity . Its ability to disrupt bacterial cell membranes and inhibit bacterial growth makes it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-hydroxy-N-(1-hydroxypropan-2-yl)benzamide |
InChI |
InChI=1S/C10H13NO3/c1-7(6-12)11-10(14)8-4-2-3-5-9(8)13/h2-5,7,12-13H,6H2,1H3,(H,11,14) |
InChI Key |
ATSKSNBYTZUJRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
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